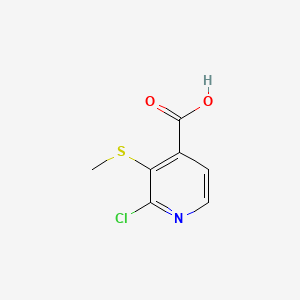

2-Chloro-3-(methylthio)isonicotinic acid

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring is a ubiquitous structural motif in organic chemistry, valued for its presence in numerous natural products, pharmaceuticals, and agrochemicals. This nitrogen-containing heterocycle serves as a versatile scaffold in the synthesis of complex molecules. Its unique electronic properties and ability to participate in a wide range of chemical reactions make it an essential component in the design of new therapeutic agents and functional materials. dovepress.comnih.gov

The adaptability of the pyridine scaffold allows for its use in creating diverse molecular architectures with specific biological activities. For instance, pyridine derivatives are central to the development of drugs for a wide array of conditions, including tuberculosis, cancer, and inflammatory diseases. dovepress.comnih.gov Researchers utilize pyridine-based structures as foundational elements to explore new enzyme inhibitors and create compounds with tailored pharmacological profiles. dovepress.com

Overview of Isonicotinic Acid Derivatives in Academic Contexts

Isonicotinic acid, or pyridine-4-carboxylic acid, is a key isomer of pyridine carboxylic acid that has garnered significant attention in academic and industrial research. wikipedia.org Its derivatives have a long history of therapeutic application, most notably with the synthesis of isoniazid, a primary drug used in the treatment of tuberculosis. nih.govnih.gov This has spurred extensive research into other isonicotinic acid hydrazide derivatives to uncover new compounds with potential antimicrobial activities. researchgate.netnih.govunn.edu.ng

Beyond antimicrobial applications, research has demonstrated the potential of isonicotinic acid derivatives as anti-inflammatory agents, inhibitors of various enzymes like cyclooxygenase-2 (COX-2), and as components in the development of antiviral compounds. nih.gov The academic interest in this class of compounds is driven by the therapeutic value of existing drugs and the potential to discover novel agents for a wide range of diseases by modifying the isonicotinic acid core. dovepress.comnih.gov

While broad research into isonicotinic acid derivatives is extensive, specific information regarding 2-Chloro-3-(methylthio)isonicotinic acid is limited in publicly accessible scientific literature. It is listed by chemical suppliers with the CAS Number 2764728-82-5, but detailed studies on its synthesis, specific properties, and research applications are not widely documented.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6ClNO2S |

|---|---|

Molecular Weight |

203.65 g/mol |

IUPAC Name |

2-chloro-3-methylsulfanylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C7H6ClNO2S/c1-12-5-4(7(10)11)2-3-9-6(5)8/h2-3H,1H3,(H,10,11) |

InChI Key |

IZQHCWPWEUDFGP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CN=C1Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 3 Methylthio Isonicotinic Acid

De Novo Synthetic Routes

The construction of the 2-chloro-3-(methylthio)isonicotinic acid molecule from acyclic precursors, known as de novo synthesis, offers a versatile approach to introduce the desired substituents with high regioselectivity. Such strategies often involve the condensation of smaller, readily available building blocks to form the pyridine (B92270) ring. While specific de novo syntheses for this exact molecule are not extensively documented, general methodologies for polysubstituted pyridines can be adapted.

One plausible approach involves the cyclocondensation of a 1,5-dicarbonyl compound or its synthetic equivalent with an ammonia (B1221849) source. For the target molecule, this would necessitate a dicarbonyl precursor already bearing the chloro and methylthio groups in the correct orientation. A hypothetical retrosynthetic analysis might involve a Michael addition of a methylthio-containing nucleophile to an α,β-unsaturated carbonyl compound, followed by further functionalization and cyclization.

Another strategy could employ transition metal-catalyzed cycloadditions. For instance, the [2+2+2] cycloaddition of alkynes and nitriles has emerged as a powerful tool for the synthesis of substituted pyridines. A carefully designed diyne and a nitrile partner could potentially assemble the core structure of this compound. However, the incorporation of the chloro and methylthio groups into the acyclic precursors would be a significant synthetic challenge.

Targeted Functionalization Approaches

Targeted functionalization involves the stepwise introduction of the desired substituents onto a pre-existing pyridine or isonicotinic acid core. This is often a more practical approach than de novo synthesis, leveraging the known reactivity of the pyridine ring.

Halogenation Strategies

The introduction of a chlorine atom at the 2-position of an isonicotinic acid derivative is a crucial step. This can be achieved through various halogenation methods. One common strategy involves the N-oxidation of isonicotinic acid, followed by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The N-oxide activates the 2- and 6-positions of the pyridine ring towards nucleophilic attack, facilitating chlorination.

Alternatively, direct chlorination of isonicotinic acid can be challenging due to the deactivating effect of the carboxylic acid group. However, under forcing conditions or with the use of more potent chlorinating agents, this transformation may be possible, though it often leads to mixtures of products.

Thiomethylation and Sulfur-Based Functionalization

Introducing the methylthio group at the 3-position is a key synthetic hurdle. Direct thiomethylation of a 2-chloroisonicotinic acid scaffold is not straightforward. Electrophilic thiomethylation reagents would likely react at more nucleophilic sites or with the carboxylate group.

A more viable strategy involves the introduction of a leaving group at the 3-position, followed by nucleophilic substitution with a methylthio source. For example, if 2-chloro-3-haloisonicotinic acid were available, treatment with sodium thiomethoxide (NaSMe) would be a direct route to the desired product.

Another approach could involve the use of dimethyl disulfide (DMDS) or other sulfur-based reagents in the presence of a catalyst to achieve C-H thiomethylation. However, directing this reaction specifically to the 3-position in the presence of a 2-chloro substituent would require careful optimization of reaction conditions. Recent developments in C-H functionalization might offer potential avenues for this transformation.

Precursor-Based Synthesis Strategies

This approach utilizes commercially available or readily synthesized pyridine derivatives that already contain one or more of the required functional groups.

Utilizing 2-Chloronicotinic Acid as a Key Intermediate

2-Chloronicotinic acid is a commercially available and versatile intermediate. However, it is important to note that the target compound is an isonicotinic acid derivative (4-carboxy), while 2-chloronicotinic acid has the carboxyl group at the 3-position. Therefore, direct conversion is not possible without rearrangement of the carboxylic acid group, which is a non-trivial process.

A more relevant precursor would be 2-chloroisonicotinic acid . Starting from this intermediate, the primary challenge is the introduction of the methylthio group at the 3-position. As mentioned in section 2.2.2, this would likely involve an initial functionalization of the 3-position (e.g., halogenation or metallation) followed by reaction with a methylthio-containing reagent.

| Precursor | Reagents and Conditions for Functionalization | Resulting Intermediate |

| 2-Chloroisonicotinic acid | 1. Halogenating agent (e.g., NBS, NCS) 2. NaSMe or MeSH/base | 2-Chloro-3-haloisonicotinic acid |

| 2-Chloroisonicotinic acid | 1. Directed lithiation (e.g., LDA) 2. Dimethyl disulfide (DMDS) | This compound |

This table presents hypothetical reaction pathways based on established chemical principles.

Derivatization from Methylthio-Substituted Precursors

An alternative strategy begins with a pyridine ring already bearing the methylthio group at the 3-position. For instance, if 3-(methylthio)isonicotinic acid were available, the subsequent step would be the selective chlorination at the 2-position. The presence of the electron-donating methylthio group and the electron-withdrawing carboxylic acid group would influence the regioselectivity of the chlorination. N-oxidation followed by treatment with a chlorinating agent could be a viable route.

Another potential precursor could be 2-chloro-3-(methylthio)pyridine. The final step would then be the introduction of the carboxylic acid group at the 4-position. This could be achieved through various methods, such as lithiation at the 4-position followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation reaction if a suitable leaving group is present at the 4-position.

| Precursor | Reagents and Conditions for Functionalization | Final Product |

| 3-(Methylthio)isonicotinic acid | 1. N-oxidation (e.g., m-CPBA) 2. Chlorinating agent (e.g., POCl₃) | This compound |

| 2-Chloro-3-(methylthio)pyridine | 1. Lithiation (e.g., n-BuLi, LDA) 2. CO₂ | This compound |

This table presents hypothetical reaction pathways based on established chemical principles.

Chemical Reactivity and Transformations of 2 Chloro 3 Methylthio Isonicotinic Acid

Halogen-Mediated Reactions

Halogen-mediated reactions are crucial for modifying the pyridine (B92270) core. These can involve either the replacement of the carboxylic acid group or the exchange of the existing chlorine atom.

Decarboxylative halogenation is a synthetic transformation that replaces a carboxylic acid group with a halogen atom. nih.govnih.gov This process, also known as halodecarboxylation, involves the cleavage of a carbon-carbon bond and the release of carbon dioxide. nih.govacs.org While specific studies on 2-Chloro-3-(methylthio)isonicotinic acid are not prevalent, the principles of this reaction can be applied. Such reactions provide a route to aryl halides that may be difficult to obtain through direct electrophilic halogenation, especially when existing substituents direct incoming groups to undesired positions. acs.org

These transformations can be initiated under various conditions, including photoredox catalysis with visible light, which allows for the decarboxylative chlorination, bromination, and iodination of aliphatic carboxylic acids using iron salts as catalysts. rsc.orgresearchgate.net The general applicability of these methods to both aliphatic and aromatic substrates suggests that this compound could potentially be converted to 2,4-dichloro-3-(methylthio)pyridine under appropriate halodecarboxylation conditions. acs.org

Table 1: General Conditions for Decarboxylative Halogenation

| Halogen Source | Catalyst/Reagent | Conditions | Product Type |

|---|---|---|---|

| N-Chlorosuccinimide | Organocatalyst | Mild | α-chloroketones (from β-ketocarboxylic acids) nih.gov |

| Various (e.g., CCl4) | Iron Salts | Visible Light | Alkyl Chlorides rsc.org |

| Various (e.g., CHBr3) | Iron Salts | Visible Light | Alkyl Bromides rsc.org |

Halogen exchange reactions, such as the Finkelstein reaction, involve the substitution of one halogen for another. wikipedia.org The classic Finkelstein reaction typically converts alkyl chlorides or bromides to alkyl iodides using sodium iodide in acetone, driven by the precipitation of the less soluble sodium chloride or bromide. wikipedia.org

While this SN2 reaction is not applicable to aryl halides, an analogous "aromatic Finkelstein reaction" can occur, although it requires more stringent conditions. wikipedia.orgfrontiersin.org The substitution of chlorine on the pyridine ring of this compound with another halogen like fluorine or iodine would likely necessitate the use of metal catalysts. wikipedia.org For instance, copper(I) iodide in combination with diamine ligands has been used to catalyze the conversion of aromatic chlorides to aromatic iodides. wikipedia.org Similarly, potassium fluoride (B91410) in polar aprotic solvents like DMF or DMSO can be used to synthesize fluorocarbons from chlorocarbons. wikipedia.org

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient, and this effect is enhanced by the presence of the nitrogen atom. A chlorine atom at the 2- or 4-position of a pyridine ring is significantly activated toward nucleophilic aromatic substitution (SNAr). rsc.orgyoutube.com This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group (the chloride), forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov Aromaticity is then restored by the expulsion of the chloride ion. youtube.comnih.gov

In the case of this compound, the 2-chloro substituent is susceptible to displacement by a variety of nucleophiles. Studies on the analogous compound, 2-chloronicotinic acid, have shown that it reacts with amines, anilines, and sulfonamides to yield the corresponding 2-substituted nicotinic acid derivatives. researchgate.netresearchgate.net These reactions are often catalyzed by an acid or base and may be accelerated by microwave irradiation. researchgate.netresearchgate.net It is expected that this compound would react similarly with nucleophiles like amines, alkoxides, and thiolates to replace the chlorine atom.

Table 2: Examples of Nucleophilic Substitution on 2-Chloronicotinic Acid Derivatives

| Nucleophile | Reagents/Conditions | Product Type |

|---|---|---|

| Aromatic Amines | Pyridine, p-toluenesulphonic acid, water, reflux | 2-(Arylamino)nicotinic acids researchgate.net |

| Arenethiolates | N/A | 2-(Arylthio)nitropyridines (from 2-chloronitropyridines) rsc.org |

| Morpholine (B109124) | Esterification, then substitution, then hydrolysis | 2-Morpholinonicotinic acid researchgate.net |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom on an aromatic ring, typically hydrogen, with an electrophile. wikipedia.org The mechanism involves two main steps: attack of the aromatic ring on the electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which makes it significantly less reactive towards electrophiles than benzene. wikipedia.org Furthermore, the substituents on this compound (chloro, methylthio, and carboxylic acid) are all electron-withdrawing and deactivating towards electrophilic attack. Therefore, electrophilic aromatic substitution on this compound is expected to be very difficult, requiring harsh reaction conditions. If a reaction were to occur, the substitution would be directed by the existing groups, likely to the C-5 position, which is the least deactivated position on the ring. Common SEAr reactions include nitration, halogenation, and sulfonation. byjus.com

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is one of the most versatile functional groups in organic chemistry and can undergo numerous transformations.

Esterification is the process of converting a carboxylic acid into an ester. For this compound, the carboxylic acid group can be readily esterified through several standard methods. researchgate.net

One common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and heating the mixture. researchgate.net Another effective method involves the use of thionyl chloride (SOCl₂) to first convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol. researchgate.net Diazomethane provides a route to methyl esters specifically, reacting with the carboxylic acid to produce the ester and nitrogen gas. prepchem.com Research on the related 2-chloronicotinic acid has demonstrated its successful esterification as a preliminary step for further reactions, such as nucleophilic substitution. researchgate.net

Table 3: Common Esterification Methods for (Iso)nicotinic Acids

| Reagent(s) | Conditions | Description |

|---|---|---|

| Alcohol, H₂SO₄ (catalyst) | Heating/Reflux | Fischer Esterification researchgate.net |

| 1. SOCl₂, 2. Alcohol | 0 °C to 50 °C | Formation of an intermediate acyl chloride, followed by reaction with alcohol researchgate.net |

| Diazomethane (CH₂N₂) | Diethyl ether, room temp. | Specific for methyl ester formation prepchem.com |

Amidation Reactions

The conversion of a carboxylic acid to an amide, known as amidation, is a fundamental transformation in organic synthesis. For this compound, this would involve the reaction of its carboxylic acid group with an amine in the presence of a coupling agent.

Commonly, this reaction is facilitated by first activating the carboxylic acid. This can be achieved by converting it to a more reactive species, such as an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride would then readily react with a primary or secondary amine to form the corresponding isonicotinamide (B137802) derivative.

Alternatively, a wide array of peptide coupling reagents can be used for direct amidation, which avoids the isolation of the harsh acid chloride intermediate. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are frequently employed to facilitate the formation of the amide bond under milder conditions. The reaction would proceed by mixing the carboxylic acid, an amine, and the coupling reagent in a suitable aprotic solvent.

Table 1: Hypothetical Amidation Reaction of this compound

| Reactant 1 | Reactant 2 | Coupling Agent/Method | Hypothetical Product |

|---|---|---|---|

| This compound | Ammonia (B1221849) | SOCl₂, then NH₃ | 2-Chloro-3-(methylthio)isonicotinamide |

| This compound | Methylamine | HATU | 2-Chloro-N-methyl-3-(methylthio)isonicotinamide |

| This compound | Diethylamine | DCC | 2-Chloro-N,N-diethyl-3-(methylthio)isonicotinamide |

The methylthio (-SCH₃) group is susceptible to several transformations, primarily involving the sulfur atom.

Sulfur-Mediated Reactions at the Methylthio Group

Oxidation of Sulfide to Sulfoxide (B87167)/Sulfone

The sulfur atom in the methylthio group can be selectively oxidized to form a sulfoxide or further to a sulfone. This transformation significantly alters the electronic properties and steric bulk of the substituent.

The selective oxidation to the sulfoxide is typically achieved using mild oxidizing agents. A stoichiometric amount (one equivalent) of an oxidant like hydrogen peroxide (H₂O₂) in a solvent such as acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, would be expected to yield 2-Chloro-3-(methylsulfinyl)isonicotinic acid.

Further oxidation to the sulfone requires stronger conditions or an excess of the oxidizing agent. Using more than two equivalents of m-CPBA or other potent oxidants like potassium permanganate (B83412) (KMnO₄) would likely produce 2-Chloro-3-(methylsulfonyl)isonicotinic acid. The control of reaction stoichiometry and temperature is critical to achieve selectivity between the sulfoxide and sulfone states.

Table 2: Hypothetical Oxidation Reactions at the Methylthio Group

| Starting Material | Oxidizing Agent (Equivalents) | Reaction Conditions | Hypothetical Product |

|---|---|---|---|

| This compound | m-CPBA (1 eq.) | CH₂Cl₂, 0 °C | 2-Chloro-3-(methylsulfinyl)isonicotinic acid |

| This compound | H₂O₂ (excess) | Acetic Acid, heat | 2-Chloro-3-(methylsulfonyl)isonicotinic acid |

| 2-Chloro-3-(methylsulfinyl)isonicotinic acid | m-CPBA (1 eq.) | CH₂Cl₂, rt | 2-Chloro-3-(methylsulfonyl)isonicotinic acid |

The cleavage of the carbon-sulfur bond in the methylthio group is a more challenging transformation that typically requires specific reagents. Reductive cleavage, or desulfurization, can often be accomplished using reducing agents like Raney Nickel. This would result in the removal of the methylthio group, replacing it with a hydrogen atom to yield 2-chloroisonicotinic acid.

Oxidative cleavage methods are also known but are less common for this type of substrate. Transition-metal-catalyzed reactions have been developed for C–S bond activation and cleavage, although their applicability to this specific molecule would require experimental investigation. These reactions often involve complex catalytic cycles and specific ligands to achieve the desired transformation.

Mechanistic Investigations of Chemical Transformations Involving 2 Chloro 3 Methylthio Isonicotinic Acid

Elucidation of Reaction Pathways and Transition States

Currently, there is a notable absence of published studies that specifically elucidate the reaction pathways and transition states for chemical transformations involving 2-Chloro-3-(methylthio)isonicotinic acid. Mechanistic studies, which are crucial for understanding the step-by-step sequence of elementary reactions and for identifying the high-energy transition states that govern reaction rates, have not been a focus of reported research for this particular compound.

For the structurally related compound, 2-chloronicotinic acid, synthetic methods have been described. For instance, one preparation method involves the oxidation of 3-cyanopyridine (B1664610) in the presence of a molybdenum acetylacetonate (B107027) catalyst, followed by chlorination and hydrolysis. However, the direct applicability of these pathways to the synthesis of this compound and the nature of the transition states involved in such transformations remain speculative without dedicated research.

Role of Catalysis in Synthetic Transformations

The role of catalysis in the synthesis of this compound is another area where specific information is limited. In the broader context of synthesizing substituted nicotinic acids, various catalysts have been employed to enhance reaction efficiency and selectivity.

For the synthesis of 2-chloronicotinic acid, for example, catalysts such as acetates and molybdenum acetylacetonate have been utilized in oxidation steps. Organic bases are also reported to act as acid-binding agents during chlorination reactions. These examples suggest that both metal-based and organic catalysts could potentially play a significant role in the synthesis of this compound. However, without specific studies, the optimal catalytic systems and their precise mechanistic roles in facilitating the introduction of both the chloro and methylthio groups onto the isonicotinic acid scaffold are unknown.

Table 1: Examples of Catalysts Used in the Synthesis of Related Nicotinic Acid Derivatives

| Catalyst Type | Specific Catalyst Example | Role in Synthesis of Related Compounds |

| Metal Catalyst | Molybdenum Acetylacetonate | Catalyzes oxidation |

| Metal Catalyst | Acetate Salts | Catalyzes oxidation |

| Organic Base | Triethylamine | Acid-binding agent in chlorination |

This table is based on synthetic methods for related compounds and does not represent data for this compound itself.

Stereochemical Aspects of Reactions

There is no available information regarding the stereochemical aspects of reactions involving this compound. The molecule itself is achiral. However, if it were to be used as a precursor in the synthesis of chiral molecules, the stereochemical control of such reactions would be of paramount importance. Investigations into diastereoselective or enantioselective transformations starting from or leading to derivatives of this compound have not been reported.

Derivatives and Analogs of 2 Chloro 3 Methylthio Isonicotinic Acid

Synthesis of Structurally Modified Analogs

The synthesis of structurally modified analogs of 2-chloronicotinic acid often involves a multi-step approach, beginning with the modification of the carboxylic acid moiety, followed by the substitution of the chlorine atom. A common strategy is to first convert the carboxylic acid to an ester. This esterification step serves to protect the carboxylic acid from undesired reactions in subsequent steps and can improve the solubility of the molecule in organic solvents, facilitating easier handling and purification.

Following esterification, the chloro group can be displaced by various nucleophiles. For instance, reaction with amines, alcohols, or thiols can introduce new substituents at the 2-position. The choice of the nucleophile and the reaction conditions, such as solvent, temperature, and the use of a catalyst, can significantly influence the outcome of the reaction, allowing for the synthesis of a diverse library of analogs. Finally, hydrolysis of the ester group regenerates the carboxylic acid, yielding the desired structurally modified analog.

A notable example is the synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid. researchgate.netatlantis-press.com This process typically involves:

Esterification: The carboxylic acid group of 2-chloronicotinic acid is converted to an ester, for example, a methyl ester, by reacting it with methanol (B129727) in the presence of an acid catalyst.

Nucleophilic Aromatic Substitution: The resulting ester is then reacted with morpholine (B109124). In this step, the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the carbon atom bearing the chlorine atom and displacing it.

Hydrolysis: The final step is the hydrolysis of the ester group back to a carboxylic acid, typically by treatment with an aqueous acid or base, to yield 2-morpholinonicotinic acid. researchgate.netatlantis-press.com

| Step | Reactant | Reagent/Condition | Product |

| 1. Esterification | 2-Chloronicotinic acid | Methanol, Acid catalyst | Methyl 2-chloronicotinate |

| 2. Nucleophilic Substitution | Methyl 2-chloronicotinate | Morpholine | Methyl 2-morpholinonicotinate |

| 3. Hydrolysis | Methyl 2-morpholinonicotinate | Acid or Base, Water | 2-Morpholinonicotinic acid |

Introduction of Diverse Functional Groups

The introduction of diverse functional groups onto the 2-chloronicotinic acid scaffold is a key strategy for modulating its physicochemical and biological properties. The reactivity of the 2-chloro position is central to this endeavor. A variety of functional groups can be introduced through nucleophilic aromatic substitution reactions.

Commonly introduced functional groups include:

Amines: Reaction with primary or secondary amines leads to the formation of 2-amino-nicotinic acid derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct.

Alkoxy and Aryloxy Groups: Alcohols and phenols can displace the chlorine atom to form 2-alkoxy- and 2-aryloxy-nicotinic acid derivatives, respectively. These reactions are typically performed in the presence of a strong base, such as sodium hydride, which deprotonates the alcohol or phenol (B47542) to generate a more potent nucleophile.

Thioethers: Thiols can be used to introduce sulfur-containing functional groups, resulting in the formation of 2-(alkylthio)- or 2-(arylthio)-nicotinic acid derivatives.

The table below summarizes some examples of functional groups that can be introduced onto the 2-chloronicotinic acid core.

| Functional Group to be Introduced | Nucleophile | Resulting Derivative |

| Amino (Primary) | R-NH₂ | 2-(Alkylamino)nicotinic acid |

| Amino (Secondary) | R₂NH | 2-(Dialkylamino)nicotinic acid |

| Alkoxy | R-OH | 2-Alkoxynicotinic acid |

| Aryloxy | Ar-OH | 2-Aryloxynicotinic acid |

| Alkylthio | R-SH | 2-(Alkylthio)nicotinic acid |

| Arylthio | Ar-SH | 2-(Arylthio)nicotinic acid |

Heterocyclic Ring System Modifications

While direct modification of the pyridine (B92270) ring of 2-chloronicotinic acid itself is less common, the introduction of other heterocyclic rings as substituents is a widely used strategy. This is typically achieved by using a heterocyclic compound as the nucleophile in a substitution reaction at the 2-position.

As previously discussed, the reaction of 2-chloronicotinic acid (or its ester) with morpholine introduces a six-membered saturated heterocyclic ring. researchgate.netatlantis-press.com Similarly, other nitrogen-containing heterocycles such as piperidine, pyrrolidine, and imidazole (B134444) can be introduced. These modifications can significantly alter the steric and electronic properties of the parent molecule, which can in turn influence its biological activity.

The synthesis of 2-morpholinonicotinic acid serves as a prime example of introducing a heterocyclic ring system onto the 2-chloronicotinic acid framework. researchgate.netatlantis-press.com The general principle of this reaction can be extended to a variety of other heterocyclic amines, allowing for the creation of a broad range of derivatives with potentially novel properties.

Structural Elucidation and Spectroscopic Characterization of 2-Chloro-3-(methylthio)isonicotinic acid

Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and crystallographic data for the specific compound this compound could not be located. The synthesis and characterization of this molecule are not widely reported in publicly accessible research findings.

Therefore, it is not possible to provide specific, experimentally determined data for the Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) and Raman Spectroscopy, X-ray Crystallography, and Mass Spectrometry of this compound.

To maintain scientific accuracy, this article will not present theoretical or extrapolated data, as the instructions require detailed research findings.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a leading computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nanobioletters.comnih.gov It is favored for its favorable balance of accuracy and computational cost. nanobioletters.com In the context of 2-Chloro-3-(methylthio)isonicotinic acid, DFT calculations would be instrumental in predicting its geometry, vibrational modes, and electronic properties. nanobioletters.comuomphysics.net

Geometric optimization is a computational process used to find the minimum energy structure of a molecule. nanobioletters.com This process determines the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible potential energy.

Conformational analysis would further explore different spatial arrangements of the molecule that arise from the rotation around single bonds, such as the C-S bond of the methylthio group and the C-C bond connecting the carboxylic acid group to the pyridine (B92270) ring. iu.edu.sa By calculating the relative energies of these different conformers, the most stable conformation can be identified. iu.edu.sa

Table 1: Illustrative Optimized Geometric Parameters for this compound (Illustrative Data)

This table demonstrates the type of data that would be obtained from a DFT geometric optimization. The values are placeholders.

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

| Bond Length | C2-Cl | [Value in Angstroms] |

| C3-S | [Value in Angstroms] | |

| S-CH3 | [Value in Angstroms] | |

| C4-COOH | [Value in Angstroms] | |

| Bond Angle | Cl-C2-N1 | [Value in Degrees] |

| C2-C3-S | [Value in Degrees] | |

| C3-S-CH3 | [Value in Degrees] | |

| Dihedral Angle | Cl-C2-C3-S | [Value in Degrees] |

| C5-C4-COOH-O | [Value in Degrees] |

Following geometric optimization, vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. nih.gov This calculation simulates the various ways the atoms in the molecule can vibrate. researchgate.net

The results provide a set of vibrational frequencies and their corresponding intensities. These theoretical frequencies can be correlated with experimental IR and Raman spectra to help assign the observed spectral bands to specific molecular motions, such as C-Cl stretching, S-CH3 bending, or O-H stretching of the carboxylic acid group. nih.govresearchgate.net Scaling factors are often applied to the calculated frequencies to better match experimental data, accounting for approximations in the computational method and the fact that calculations are typically for a molecule in the gas phase. nih.gov

Table 2: Illustrative Vibrational Frequencies for this compound (Illustrative Data)

This table shows a sample of the data generated from a vibrational frequency analysis. Assignments are based on expected molecular motions.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | [Calculated Value] | [Experimental Value] | Carboxylic acid O-H stretch |

| ν(C=O) | [Calculated Value] | [Experimental Value] | Carbonyl C=O stretch |

| δ(C-H) aromatic | [Calculated Value] | [Experimental Value] | Aromatic C-H bend |

| ν(C-Cl) | [Calculated Value] | [Experimental Value] | C-Cl stretch |

| ν(C-S) | [Calculated Value] | [Experimental Value] | C-S stretch |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.netmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netmdpi.com A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, this analysis would reveal the distribution of electron density in these frontier orbitals and predict the most likely sites for nucleophilic and electrophilic attack.

Table 3: Illustrative HOMO-LUMO Properties for this compound (Illustrative Data)

This table outlines the key parameters derived from a HOMO-LUMO analysis.

| Parameter | Description | Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | [Calculated Value] |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | [Calculated Value] |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | [Calculated Value] |

| Ionization Potential (I) | -E(HOMO) | [Calculated Value] |

| Electron Affinity (A) | -E(LUMO) | [Calculated Value] |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface, using color-coding to indicate different charge regions. Typically, red areas represent regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow areas represent intermediate or neutral potential.

For this compound, an MEP map would highlight the electron-rich areas, such as the oxygen atoms of the carboxylic acid group and the nitrogen of the pyridine ring, and electron-deficient regions, like the hydrogen of the hydroxyl group. This provides valuable insight into the molecule's intermolecular interactions and reactive sites. nanobioletters.com

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods exist for molecular modeling.

Ab Initio Methods: These methods are based entirely on first principles of quantum mechanics without the use of experimental data for parametrization. nist.gov Methods like Hartree-Fock (HF) and more advanced correlated methods provide a systematic way to approach the exact solution of the Schrödinger equation. nist.govaps.org While often more computationally demanding than DFT, they can offer a high level of accuracy for smaller molecules.

Semi-Empirical Methods: These methods simplify the complex equations of quantum mechanics by omitting certain integrals and using parameters derived from experimental data to compensate. uni-muenchen.dewikipedia.org Acronyms like AM1, PM3, and MNDO refer to different parameterization schemes. uni-muenchen.denih.gov Semi-empirical methods are significantly faster than DFT or ab initio methods, making them suitable for very large molecules, though they are generally less accurate. wikipedia.orgcore.ac.uk

For this compound, these methods could be used for preliminary conformational searches (semi-empirical) or for high-accuracy benchmark calculations of specific properties (ab initio).

Reaction Mechanism Modeling

Computational chemistry is a vital tool for modeling reaction mechanisms, providing insights into the transition states and intermediates that connect reactants and products. mdpi.com By calculating the potential energy surface of a reaction, researchers can determine activation energies and reaction pathways.

For this compound, this could involve modeling its synthesis, such as the introduction of the chloro or methylthio groups onto the isonicotinic acid scaffold. Theoretical modeling could help rationalize reaction outcomes, predict regioselectivity, and understand the role of catalysts, providing a detailed, step-by-step view of the chemical transformation at the molecular level. mdpi.com

Despite a comprehensive search for computational and crystallographic studies on this compound, no specific research detailing its intermolecular interactions and crystal packing was found in the public domain.

The investigation did not yield any published crystal structures in the Cambridge Structural Database (CSDC) or dedicated theoretical analyses that would provide the necessary data to elaborate on the compound's solid-state architecture. Information was found for structurally related but distinct molecules, such as 2-chloronicotinic acid and 2-(methylthio)nicotinic acid. However, the specific combination of the chloro, methylthio, and isonicotinic acid moieties in the target compound means that its crystal packing and intermolecular interactions are unique and cannot be accurately inferred from these analogues.

Therefore, a detailed and scientifically accurate discussion under the section "," specifically subsection "7.4. Intermolecular Interactions and Crystal Packing Studies," cannot be provided at this time. The generation of data tables and a thorough analysis of research findings are contingent upon the availability of experimental crystallographic data or peer-reviewed computational chemistry research, which are currently unavailable for this compound.

Synthetic Utility in Organic Chemistry

Role as a Versatile Synthetic Intermediate

While direct evidence for 2-Chloro-3-(methylthio)isonicotinic acid is scarce, its structural components suggest potential as a versatile synthetic intermediate. Generally, 2-chloronicotinic acid derivatives serve as crucial precursors for a variety of more complex molecules. researchgate.netatlantis-press.com The chloro group can be displaced through nucleophilic aromatic substitution, allowing for the introduction of various functionalities such as amino, alkoxy, or cyano groups. The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, facilitating a wide range of coupling reactions.

Building Block for Complex Organic Architectures

Organic compounds containing the isonicotinic acid scaffold are significant building blocks in medicinal chemistry and materials science. nih.govsigmaaldrich.com Although specific examples employing this compound are not readily found, its trifunctional nature (chloro, methylthio, carboxylic acid) theoretically allows it to be incorporated into larger, more complex molecular structures. The combination of these groups provides multiple points for sequential and controlled chemical transformations, which is a desirable characteristic for a building block in the assembly of intricate organic architectures. nih.gov

Cyclization and Annulation Reactions

The general class of chloronicotinic acids is known to participate in cyclization reactions to form fused heterocyclic systems. researchgate.net For instance, intramolecular reactions between a substituent introduced at the 2-position (by displacing the chlorine) and the carboxylic acid group (or a derivative thereof) can lead to the formation of bicyclic structures. Annulation, the formation of a new ring onto an existing one, could also be envisioned. researchgate.net However, specific studies detailing cyclization or annulation reactions involving this compound are not described in the available literature.

Applications in Agrochemical and Pharmaceutical Synthesis As Intermediates

Precursor in Agrochemical Development

The pyridine (B92270) motif is a crucial component in the design of modern agrochemicals. usda.gov Derivatives of nicotinic acid, such as 2-chloronicotinic acid, are established precursors for a variety of potent and selective herbicides and fungicides. atlantis-press.comgoogle.comgoogle.com These intermediates are used to construct the core structures of active ingredients that are vital for crop protection.

Detailed Research Findings: Research into nicotinic acid derivatives has led to the development of numerous pesticides. usda.gov For instance, the closely related compound 2-chloronicotinic acid is a key intermediate in the synthesis of the sulfonylurea herbicide nicosulfuron (B1678754) and the herbicide diflufenican. scribd.comguidechem.comresearchgate.net It is also used to produce the fungicide boscalid. guidechem.com

The compound 2-Chloro-3-(methylthio)isonicotinic acid represents a next-generation building block. The strategic placement of the methylthio (-SCH₃) group, in addition to the chlorine atom, offers synthetic chemists a unique handle for molecular elaboration. This functional group can be modified or can influence the electronic properties of the pyridine ring, allowing for the creation of novel compounds with potentially enhanced efficacy, different modes of action, or improved crop safety profiles. While specific, publicly disclosed agrochemicals synthesized directly from this compound are not prominent in available literature, its presence in chemical supplier catalogs indicates its use in proprietary research and development aimed at discovering new agricultural products.

Table 1: Examples of Agrochemicals Synthesized from Related Nicotinic Acid Intermediates

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

In the pharmaceutical sector, substituted pyridine rings are a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. Chlorinated nicotinic and isonicotinic acids serve as versatile starting materials for the synthesis of complex Active Pharmaceutical Ingredients (APIs). cam.ac.uk Their chemical reactivity allows for their incorporation into larger molecules designed to interact with specific biological targets.

Detailed Research Findings: The parent compound, 2-chloronicotinic acid, is a documented intermediate in the manufacture of several important drugs. guidechem.com For example, it is used in the synthesis of niflumic acid, a non-steroidal anti-inflammatory drug (NSAID), and nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. guidechem.comvcu.edugoogle.com Furthermore, derivatives like 2-morpholinonicotinic acid, synthesized from 2-chloronicotinic acid, are explored for various bioactive properties. researchgate.netresearchgate.net

This compound provides medicinal chemists with a unique scaffold for drug discovery. The combination of its functional groups allows for diverse chemical transformations, enabling the synthesis of novel molecular entities. The methylthio group, in particular, can be used to modulate properties such as lipophilicity and metabolic stability, or it can serve as a key binding element for interaction with a protein target. Although the specific APIs derived from this compound are not detailed in public records, its availability points to its application in the exploratory and developmental phases of creating new pharmaceuticals.

Table 2: Examples of APIs Synthesized from Related Nicotinic Acid Intermediates

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-3-(methylthio)isonicotinic acid, balancing yield and purity?

- Methodological Answer : Begin with nucleophilic substitution or cross-coupling reactions, using precursors like 3-methylthio-isonicotinic acid derivatives. Monitor reaction conditions (e.g., temperature, catalyst selection) to minimize by-products. Purification via recrystallization or column chromatography is critical. Green chemistry principles, such as substituting toxic chlorinating agents with safer alternatives (e.g., thionyl chloride derivatives), should be prioritized to reduce environmental hazards . Validate purity using HPLC (≥95%) and compare against reference standards from authoritative databases like PubChem or NIST .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

- Methodological Answer : Employ a combination of NMR (¹H/¹³C), IR, and mass spectrometry. For NMR, focus on chemical shifts in the aromatic region (6.5–8.5 ppm) to confirm the pyridine ring substitution pattern. IR analysis should highlight characteristic bands for carboxylic acid (2500–3300 cm⁻¹, broad) and C-Cl stretches (550–850 cm⁻¹). Cross-reference spectral data with computational models (e.g., DFT) and databases like NIST Chemistry WebBook to resolve ambiguities .

Q. What analytical methods are recommended for assessing the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to extreme temperatures (40–60°C), humidity (75% RH), and light (UV/visible). Use HPLC to track degradation products over time. For long-term storage, recommend inert atmospheres (argon) and desiccants to prevent hydrolysis of the methylthio group. Stability profiles should align with ICH guidelines for pharmaceuticals, even if the compound is not yet drug-targeted .

Advanced Research Questions

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Contradictions often arise from impurities or solvent effects. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight. Perform 2D NMR experiments (e.g., COSY, HSQC) to assign proton-carbon correlations unambiguously. Compare experimental data with computational predictions (e.g., Gaussian or ORCA software) to validate the proposed structure. If discrepancies persist, consider alternative synthetic pathways to isolate intermediates and identify side reactions .

Q. What mechanistic insights explain the reactivity of this compound in polar vs. nonpolar solvents?

- Methodological Answer : Conduct kinetic studies in solvents like DMSO (polar aprotic) and toluene (nonpolar). Monitor reaction rates for nucleophilic substitution at the chloro position using UV-Vis or LC-MS. Solvent polarity indices (e.g., ET(30)) can correlate with activation energy trends. Density Functional Theory (DFT) calculations can model transition states to explain solvent-dependent stabilization effects. Experimental results should be validated against thermodynamic data from NIST .

Q. How should researchers assess the environmental impact of synthesis by-products, and what mitigation strategies are viable?

- Methodological Answer : Perform Life Cycle Assessment (LCA) to quantify waste generation and energy consumption. Use green metrics (e.g., E-factor, Atom Economy) to evaluate synthetic routes. For toxic by-products (e.g., chlorinated derivatives), employ biodegradability assays (OECD 301) and toxicity profiling (e.g., Daphnia magna acute toxicity tests). Substitute hazardous reagents with bio-based alternatives, such as enzymatic catalysis, to reduce ecological footprints .

Data Contradiction and Validation Strategies

Q. What systematic approaches address inconsistencies in reported biological activity data?

- Methodological Answer : Apply meta-analysis to aggregate data from peer-reviewed studies, focusing on standardized assays (e.g., IC₅₀ values in enzyme inhibition). Control for variables like cell line specificity and assay protocols. Use statistical tools (e.g., ANOVA, Bland-Altman plots) to identify outliers. Cross-validate findings with in silico docking studies (AutoDock Vina) to correlate bioactivity with molecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.